molecular formula C27H23NOS B4932632 N-(diphenylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(diphenylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B4932632
M. Wt: 409.5 g/mol
InChI Key: JNBVDUDYHNOSEU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-benzhydryl-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NOS/c29-27(26(23-17-9-3-10-18-23)30-24-19-11-4-12-20-24)28-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25-26H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBVDUDYHNOSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidants and catalysts to facilitate the coupling process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling processes. These methods are designed to be efficient, environmentally friendly, and cost-effective, ensuring the compound can be produced in significant quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(diphenylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide include:

Uniqueness

This compound is unique due to its specific sulfur-nitrogen bond and its diverse range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial settings .

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